molecular formula C12H20O3 B3280357 Enonalcohol CAS No. 71399-45-6

Enonalcohol

Cat. No. B3280357
CAS RN: 71399-45-6
M. Wt: 212.28 g/mol
InChI Key: IUWYHMZSXNYIPM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enonalcohol, also known as 1-Nonanol, is a long-chain fatty alcohol that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is widely used in various fields, including food and fragrance industries, but its use in scientific research has recently been explored. Enonalcohol has shown promising results in different areas of research, including neuroscience, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of enonalcohol is not fully understood, but it is believed to interact with lipid membranes and alter their properties. Enonalcohol has been shown to increase membrane fluidity and permeability, which can affect the activity of membrane proteins, such as ion channels and receptors. Enonalcohol has also been shown to interact with proteins, affecting their stability and activity.
Biochemical and Physiological Effects
Enonalcohol has been shown to have various biochemical and physiological effects. It has been shown to increase the solubility of hydrophobic compounds and enhance drug delivery. Enonalcohol has also been shown to affect membrane properties, altering the activity of membrane proteins. In neuroscience research, enonalcohol has been shown to affect synaptic transmission and neuronal excitability. Enonalcohol has also been shown to affect protein stability and activity.

Advantages and Limitations for Lab Experiments

Enonalcohol has several advantages for lab experiments. It is a relatively cheap and easy-to-use compound that can be synthesized in high purity. Enonalcohol has also been shown to have low toxicity and is considered safe for use in lab experiments. However, enonalcohol has some limitations. Its effects can be difficult to interpret, as it can interact with various components of the cell membrane and affect the activity of membrane proteins. Enonalcohol can also be difficult to work with due to its hydrophobic nature.

Future Directions

Enonalcohol has shown promising results in various areas of scientific research, and future directions for its use are numerous. In neuroscience research, enonalcohol can be used to study the role of membrane properties in synaptic transmission and neuronal excitability. Enonalcohol can also be used as a tool for studying membrane proteins, such as ion channels and receptors. In pharmacology, enonalcohol can be used to enhance drug delivery and improve drug solubility. Enonalcohol can also be used in biochemistry research to study protein-ligand interactions and enzyme kinetics. Overall, enonalcohol has the potential to be a valuable tool for scientific research in various fields.
Conclusion
Enonalcohol is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its use in scientific research has shown promising results in neuroscience, pharmacology, and biochemistry. Enonalcohol has the potential to be a valuable tool for studying membrane properties and membrane proteins, enhancing drug delivery, and studying protein-ligand interactions and enzyme kinetics. Further research is needed to fully understand the mechanism of action of enonalcohol and its potential applications in scientific research.

Scientific Research Applications

Enonalcohol has been used in various scientific research studies due to its unique properties. It has been shown to have an impact on membrane fluidity and permeability, making it a useful tool for studying membrane proteins. Enonalcohol has also been used as a solubilizer for hydrophobic compounds and a stabilizer for proteins. In neuroscience research, enonalcohol has been used as a modulator of ion channels and receptors, affecting synaptic transmission and neuronal excitability. In pharmacology, enonalcohol has been shown to enhance drug delivery and improve drug solubility. Enonalcohol has also been used in biochemistry research to study protein-ligand interactions and enzyme kinetics.

properties

IUPAC Name

(4R)-4-hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-7-5-3-1-2-4-6-10-8-11(14)9-12(10)15/h8,11,13-14H,1-7,9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWYHMZSXNYIPM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(C1=O)CCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C(C1=O)CCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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